N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine
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Overview
Description
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is a synthetic compound with a complex structure that includes a dodeca-2,4-dienoyl chain attached to a D-tyrosine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine typically involves multiple steps. One common method includes:
Acyliminium Ion Allylation Reaction: This step involves the formation of an acyliminium ion, which is then subjected to allylation using a Lewis acid catalyst.
Mitsunobu Reaction: This reaction is used to introduce the dodeca-2,4-dienoyl chain onto the D-tyrosine residue.
Pd-Mediated Stille-Kelly Intramolecular Cross Coupling: This step involves the coupling of the intermediate products to form the desired compound.
CO Catalyzed Pd-Mediated Reductive N-Heterocyclization: This final step involves the reduction and cyclization of the intermediate to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tyrosine residue.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the dodeca-2,4-dienoyl chain.
Reduction: Reduced forms of the dodeca-2,4-dienoyl chain.
Substitution: Substituted tyrosine derivatives.
Scientific Research Applications
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating Enzyme Activity: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Interacting with DNA/RNA: The compound can interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-L-tyrosine: Similar structure but with L-tyrosine instead of D-tyrosine.
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
Uniqueness
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is unique due to its specific configuration and the presence of the dodeca-2,4-dienoyl chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
823195-94-4 |
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Molecular Formula |
C23H33NO4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(2R)-2-[[(6R)-4,6-dimethyldodeca-2,4-dienoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H33NO4/c1-4-5-6-7-8-17(2)15-18(3)9-14-22(26)24-21(23(27)28)16-19-10-12-20(25)13-11-19/h9-15,17,21,25H,4-8,16H2,1-3H3,(H,24,26)(H,27,28)/t17-,21-/m1/s1 |
InChI Key |
TVFBRUKGDMJDMC-DYESRHJHSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)C=C(C)C=CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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